3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-

Catalog No.
S13293390
CAS No.
77737-04-3
M.F
C21H24N8O4
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitr...

CAS Number

77737-04-3

Product Name

3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-

IUPAC Name

2-amino-5-[(2-cyano-4-nitrophenyl)diazenyl]-6-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile

Molecular Formula

C21H24N8O4

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C21H24N8O4/c1-14-17(13-23)20(24)26-21(25-7-4-10-33-9-3-2-8-30)19(14)28-27-18-6-5-16(29(31)32)11-15(18)12-22/h5-6,11,30H,2-4,7-10H2,1H3,(H3,24,25,26)

InChI Key

HUIWEWMNRIAEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NCCCOCCCCO)N)C#N

3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- is a complex organic compound characterized by a pyridine ring substituted with multiple functional groups. Its molecular formula is C21H24N8O4C_{21}H_{24}N_{8}O_{4}, and it has a molecular weight of approximately 452.5 g/mol. The compound features an amino group, cyano group, nitro group, and an azo linkage, which contribute to its unique chemical properties and potential biological activities. The presence of the hydroxybutoxy group enhances its solubility and reactivity in various chemical environments.

.
  • Azo linkage formation occurs through diazotization followed by coupling with an appropriate aromatic amine.
  • The hydroxybutoxy group is added using etherification reactions.
  • Industrial Production Methods

    For large-scale production, optimized batch or continuous flow processes are employed to ensure high yield and purity. Catalysts and advanced purification techniques such as chromatography and crystallization are essential for achieving the desired product quality.

    Research indicates that 3-Pyridinecarbonitrile may exhibit potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets suggests it could modulate enzyme activity or receptor functions, leading to various biological effects. The diverse functional groups present in the compound enhance its versatility for research applications in medicinal chemistry.

    The synthesis of 3-Pyridinecarbonitrile involves multiple steps:

    • Preparation of Pyridinecarbonitrile Core: This is typically achieved through nitration and amination reactions under controlled conditions.
    • Introduction of Functional Groups:
      • The amino, cyano, and nitro groups are introduced via specific

    3-Pyridinecarbonitrile serves various applications:

    • Chemistry: Acts as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
    • Medicine: Investigated for therapeutic properties, including potential anti-inflammatory and anticancer effects.
    • Industry: Used in developing dyes, pigments, and other industrial chemicals.

    Studies on the interaction of 3-Pyridinecarbonitrile with biological molecules indicate that it can bind to specific enzymes or receptors, modulating their activity. This interaction is influenced by the compound's multiple functional groups, allowing for diverse biological effects. Understanding these interactions is crucial for assessing its potential therapeutic applications.

    Similar Compounds

    • 2-Amino-5-cyanopyridine: Shares a similar core structure but lacks the complex functional groups present in 3-Pyridinecarbonitrile.
    • 3-Cyanopyridine: A simpler analog with fewer functional groups.
    • 2-Cyanopyridine: Another simpler analog with a different substitution pattern.

    Uniqueness

    The uniqueness of 3-Pyridinecarbonitrile lies in its intricate structure, which provides multiple sites for chemical modification and interaction. This complexity makes it a valuable compound for diverse applications in research and industry, distinguishing it from simpler analogs that do not possess similar reactivity or biological activity profiles.

    XLogP3

    3

    Hydrogen Bond Acceptor Count

    11

    Hydrogen Bond Donor Count

    3

    Exact Mass

    452.19205128 g/mol

    Monoisotopic Mass

    452.19205128 g/mol

    Heavy Atom Count

    33

    General Manufacturing Information

    3-Pyridinecarbonitrile, 2-amino-5-[2-(2-cyano-4-nitrophenyl)diazenyl]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-: ACTIVE

    Dates

    Last modified: 08-10-2024

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